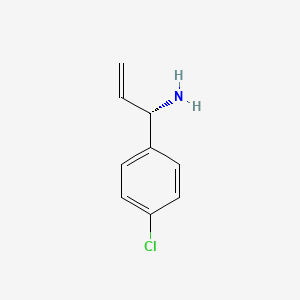

(1S)-1-(4-Chlorophenyl)prop-2-enylamine

Description

(1S)-1-(4-Chlorophenyl)prop-2-enylamine is a chiral primary amine characterized by a 4-chlorophenyl group attached to a prop-2-enyl chain in the (1S) configuration. Its molecular formula is C₉H₁₀ClN (molecular weight: 167.64 g/mol). The stereochemistry at the C1 position and the conjugated double bond in the propenyl chain may influence its reactivity, pharmacokinetics, and biological interactions.

Properties

CAS No. |

688362-61-0 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(1S)-1-(4-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1 |

InChI Key |

BAXCOGNBMXIYCR-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC=C(C=C1)Cl)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1S)-1-(4-Chlorophenyl)prop-2-enylamine with structurally related compounds from the evidence:

Key Differences and Implications

Functional Groups: The target compound’s primary amine contrasts with the ketone in C1 and the amide in loperamide derivatives . For example, amines may form hydrogen bonds more readily than ketones, affecting bioavailability. Stereochemistry: The (1S) configuration in the target compound could enhance enantioselective binding to biological targets compared to racemic analogs or non-chiral compounds like C1.

Molecular Complexity :

- The target’s simple structure (MW 167.64) contrasts with larger molecules like loperamide cis-N-oxide (MW 493.04) and chlorhexidine dimer (MW 688.70) . Smaller size may improve tissue penetration but reduce binding affinity compared to multi-ring systems.

Substituent Effects :

- The 4-chlorophenyl group is shared across all compounds, enhancing lipophilicity and membrane permeability. However, additional substituents (e.g., p-tolyl in C1 or biguanide in chlorhexidine ) modify electronic and steric properties, altering activity.

Biological Activity: Cytotoxicity: C1 and related α,β-unsaturated ketones exhibit cytotoxicity, likely due to Michael addition reactivity . The target’s amine group may reduce such reactivity but introduce nucleophilic or basic character. Antimicrobial vs. Central Activity: Chlorhexidine derivatives target microbial membranes via biguanide interactions , while loperamide analogs act on opioid receptors . The target’s primary amine could mediate distinct mechanisms, such as monoamine oxidase interactions or neurotransmitter mimicry.

Research Findings and Data Gaps

- Synthetic Accessibility : The target compound’s simplicity suggests easier synthesis than multi-ring systems (e.g., loperamide derivatives), though enantioselective synthesis requires chiral catalysts .

- Activity Prediction : Based on C1’s cytotoxicity , replacing the ketone with an amine may shift activity from apoptosis induction to receptor modulation.

- Data Limitations : Direct pharmacological data for the target compound are absent in the evidence; further studies on its metabolic stability, toxicity, and target binding are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.